Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-Fluoro-4-methylindole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoro-4-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and methyl 2-bromo-4-methylbenzoate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure Methyl 7-Fluoro-4-methylindole-2-carboxylate.
Industrial Production Methods: Industrial production of Methyl 7-Fluoro-4-methylindole-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-Fluoro-4-methylindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: 7-Fluoro-4-methylindole-2-carboxylic acid.
Reduction: 7-Fluoro-4-methylindole-2-methanol.
Substitution: 3-Bromo-7-fluoro-4-methylindole-2-carboxylate.
Scientific Research Applications
Methyl 7-Fluoro-4-methylindole-2-carboxylate has diverse applications in scientific research:
Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-Fluoro-4-methylindole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 2-nitrophenylacetic acid: Used in the synthesis of indole derivatives.
Uniqueness: Methyl 7-Fluoro-4-methylindole-2-carboxylate stands out due to the presence of the fluorine atom, which enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-4-8(12)10-7(6)5-9(13-10)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
IBUMQSGVIDWQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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